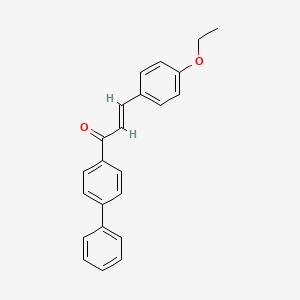
1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its molecular characteristics, synthesis, and various biological activities, supported by relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C23H20O2
- Molecular Weight : 328.41 g/mol
- IUPAC Name : (E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- CAS Number : 1164475-39-1
Synthesis Methods
Chalcones, including this compound, can be synthesized through various methods, primarily involving the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. Recent advancements in synthetic methodologies include:
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and reduces synthesis time.
- One-Pot Reactions : Simplifies the synthesis process by combining multiple steps into a single reaction.
- Catalyst Utilization : The use of phase transfer catalysts has shown to improve yields and purity.
Antimicrobial Properties
Chalcone derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Salmonella enterica | 2 µg/mL |
| Enterococcus faecalis | 1 µg/mL |
The hydrophobic nature of the compound contributes to its ability to penetrate bacterial membranes, enhancing its efficacy against various strains .
Anticancer Activity
Studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells. For instance, research on similar compounds indicates that they can suppress key signaling pathways involved in cancer cell proliferation:
- RAS/ERK Pathway : Inhibition leads to reduced cell growth in hepatocellular carcinoma models.
- AKT/FOXO3a Pathway : Disruption of this pathway has been linked to enhanced apoptosis in cancer cells.
In vitro studies with Vero cells (African green monkey kidney epithelial cells) showed that these compounds exhibit low toxicity at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. Research indicates that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Case Studies
Several studies have focused on the biological activity of chalcone derivatives similar to this compound:
- Study on Chalcone Derivatives : A series of synthesized chalcones were tested for their inhibitory effects on monoamine oxidases (MAOs) and cholinesterases, showing promising results for neuroprotective applications .
- Antimicrobial Efficacy Study : A comparative study highlighted the superior antibacterial activity of certain chalcone derivatives against resistant bacterial strains, reinforcing the potential of these compounds in pharmaceutical applications .
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-25-22-15-8-18(9-16-22)10-17-23(24)21-13-11-20(12-14-21)19-6-4-3-5-7-19/h3-17H,2H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCTXHMOFWICV-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













